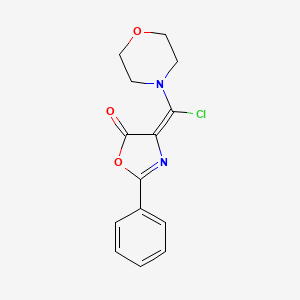
2,4-Dibromo-5-fluorobenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂Br₂ClFO₂S. It is a derivative of benzenesulfonyl chloride, featuring bromine and fluorine substituents. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 5 position.
These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination, fluorination, and sulfonylation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is utilized in various chemical synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Lacks the bromine substituents and has different reactivity.
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.
2,5-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of bromine and fluorine.
Uniqueness
2,4-Dibromo-5-fluorobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for unique interactions and applications in chemical synthesis.
Propiedades
Fórmula molecular |
C6H2Br2ClFO2S |
|---|---|
Peso molecular |
352.40 g/mol |
Nombre IUPAC |
2,4-dibromo-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |
Clave InChI |
ICWVTDHOJSAYME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


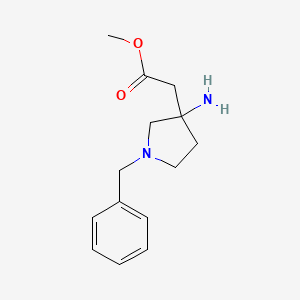

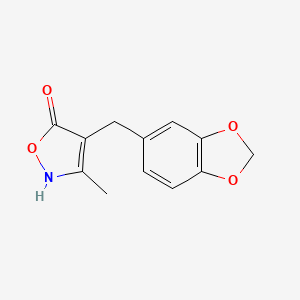
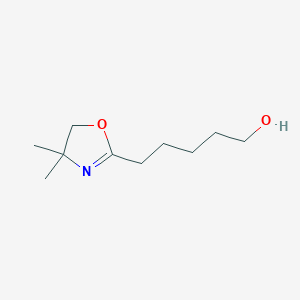


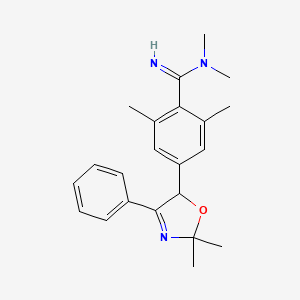

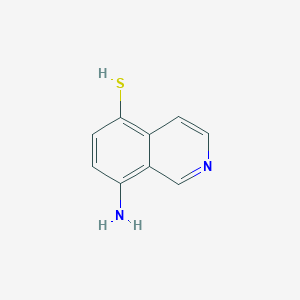
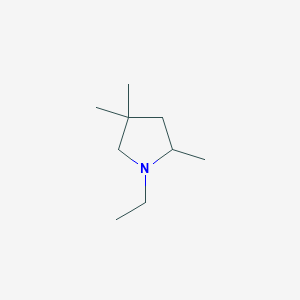
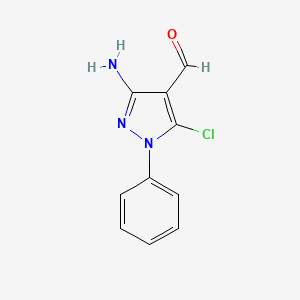
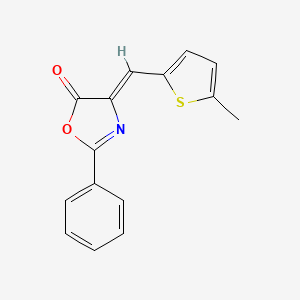
![4,6-Dichloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12876514.png)
